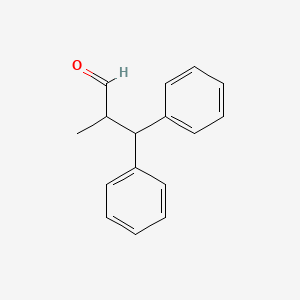
2-Methyl-3,3-diphenylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,3-diphenylpropanal is an organic compound with the molecular formula C16H16O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon atom. This compound is notable for its structural complexity, featuring a methyl group and two phenyl groups attached to a central carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,3-diphenylpropanal typically involves the Grignard reaction, a well-known method in organic chemistry. The process begins with the preparation of a Grignard reagent, which is then reacted with an appropriate aldehyde or ketone. For instance, one common route involves the reaction of benzylmagnesium chloride with acetophenone, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The use of solvents like toluene or tetrahydrofuran (THF) is common to facilitate the reaction and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3,3-diphenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 2-Methyl-3,3-diphenylpropanoic acid.
Reduction: 2-Methyl-3,3-diphenylpropanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3,3-diphenylpropanal has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Methyl-3,3-diphenylpropanal exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity by disrupting microbial cell walls or membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single phenyl group.
Acetophenone: A ketone with a phenyl group and a methyl group.
2-Methyl-3-phenylpropanal: Similar structure but with only one phenyl group.
Uniqueness
2-Methyl-3,3-diphenylpropanal is unique due to the presence of two phenyl groups and a methyl group attached to the same carbon atom, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C16H16O |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-methyl-3,3-diphenylpropanal |
InChI |
InChI=1S/C16H16O/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,16H,1H3 |
InChI-Schlüssel |
BNDURPQXTFHCMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


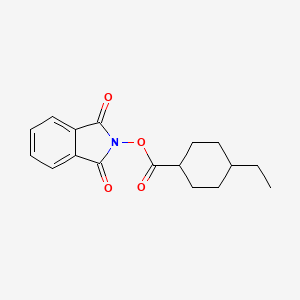
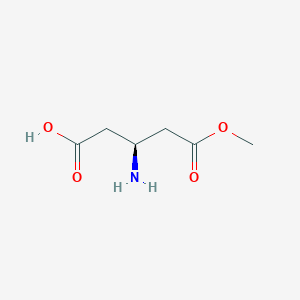
![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B15316626.png)
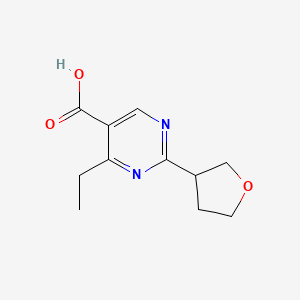
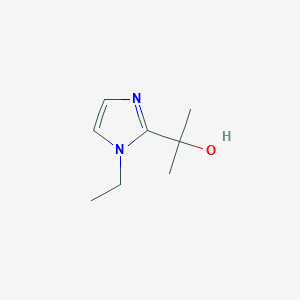

![(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15316654.png)

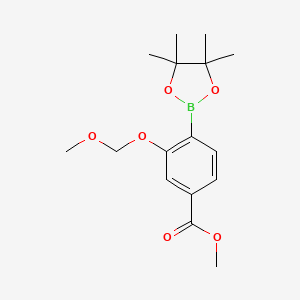

![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
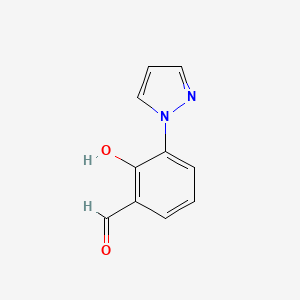
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)
